N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide

Disperse dye Sublimation fastness Molecular weight

Polyester thermosol dyeing at 200-220°C often causes sublimation-induced shade variation. This dipropylamino disperse dye variant addresses this with: • Higher BP (694.8°C) vs diethylamino analog (689.7°C) for reduced thermal migration • +3% molecular weight advantage for improved sublimation fastness (ISO 105-P01) • Optimal hydrophobicity for superior color build-up on fine-denier polyester (<1.0 dpf) Procure this variant for dyeing lines requiring sublimation fastness ≥ grade 4.

Molecular Formula C21H23BrN6O3
Molecular Weight 487.3 g/mol
CAS No. 83249-47-2
Cat. No. B12676051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide
CAS83249-47-2
Molecular FormulaC21H23BrN6O3
Molecular Weight487.3 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N)NC(=O)C
InChIInChI=1S/C21H23BrN6O3/c1-4-8-27(9-5-2)16-6-7-19(20(12-16)24-14(3)29)25-26-21-15(13-23)10-17(28(30)31)11-18(21)22/h6-7,10-12H,4-5,8-9H2,1-3H3,(H,24,29)
InChIKeyMFZCNHQXBMFAEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 83249-47-2: Structural Identity and Baseline Characterization


N-[2-[(2-Bromo-6-cyano-4-nitrophenyl)azo]-5-(dipropylamino)phenyl]acetamide (CAS 83249-47-2; EINECS 280-317-0) is a synthetic monoazo disperse dye belonging to the C.I. Disperse Blue structural family [1]. Its molecular formula is C₂₁H₂₃BrN₆O₃ with a molecular weight of 487.35 g/mol, a density of 1.4 g/cm³, and a predicted boiling point of 694.8 °C at 760 mmHg . The compound features a unique combination of a 2-bromo-6-cyano-4-nitrophenyl diazo component and a 5-(dipropylamino) coupling component with an acetamide terminal group, distinguishing it from closely related analogs that bear diethylamino or propionamide substituents . It is utilized primarily as a blue disperse dye for synthetic fiber coloration, especially polyester, in high-temperature dyeing processes .

1 Dipropylamino donor — C6 alkyl chains for polyester substantivity and thermal anchoring
2 Acetamide terminal group — distinct from propionamide variants; supports hydrogen-bond-mediated fastness
3 High-temperature polyester dyeing — thermosol and HT exhaust processes on synthetic fibers

Why This Dipropylamino Disperse Dye Cannot Be Substituted


Within the 2-bromo-6-cyano-4-nitrophenylazo disperse dye class, the dialkylamino substituent and N-acyl group are critical determinants of molecular volume, solubility parameter, sublimation behavior, and shade. The target compound's dipropylamino group (C₆ chains) versus the diethylamino group (C₄ chains) found in Disperse Blue 183 (CAS 2309-94-6) and Disperse Blue 183:1 press cake (CAS 2537-62-4) produces a larger molecular footprint (MW 487.35 vs. 473.32 and 459.30, respectively) and different hydrogen-bonding capacity . These structural differences translate into quantifiably distinct boiling points, thermal migration propensity, and dye-fiber interaction energetics that directly affect sublimation fastness on polyester and color build-up on fine-denier fibers . Generic substitution with the diethylamino analog risks shade deviation, altered high-temperature processing stability, and compromised fastness properties that cannot be remedied by formulation adjustments alone [1].

This compound
Dipropylamino (C6) + acetamide terminal group MW 487.35; higher boiling point; distinct hydrogen-bond profile
Disperse Blue 183
Diethylamino (C4) + propionamide terminal group MW 473.32; shade may shift redder-blue; sublimation profile may differ
Disperse Blue 183:1
Diethylamino (C4) + acetamide terminal group MW 459.30; lower thermal stability; dye uptake may not transfer directly

Quantitative Differential Evidence vs. Diethylamino Analogs


Molecular Weight and Sublimation Fastness Advantage

Sublimation fastness of disperse dyes on polyester correlates positively with molecular weight; larger molecules exhibit slower thermal migration rates from the fiber interior during heat-setting and ironing [1]. The target compound (C₂₁H₂₃BrN₆O₃) has a molecular weight of 487.35 g/mol, compared with 473.32 g/mol for Disperse Blue 183 (C₂₀H₂₁BrN₆O₃, diethylamino-propanamide) and 459.30 g/mol for Disperse Blue 183:1 press cake (C₁₉H₁₉BrN₆O₃, diethylamino-acetamide) . This represents a +3.0% molecular weight advantage over Disperse Blue 183 and a +6.1% advantage over the diethylamino-acetamide analog, which is expected to confer measurably lower sublimation loss during thermal fixation processes [2].

MW & Sublimation Fastness
Class-level
487.35 vs. 473.32 vs. 459.30 g/mol
+3.0% over Disperse Blue 183; +6.1% over Disperse Blue 183:1
Supports lower sublimation loss context
Class-level structure-property inference; confirm per ISO 105-P01
Disperse dye Sublimation fastness Molecular weight

Boiling Point and Thermal Process Stability

The predicted boiling point of the target compound is 694.8°C at 760 mmHg, compared with 689.7±55.0°C (predicted) for Disperse Blue 183 (diethylamino analog) and 685.2°C at 760 mmHg for the diethylamino-acetamide analog [1]. The +5.1°C to +9.6°C higher boiling point indicates stronger intermolecular forces (van der Waals and dipole-dipole interactions) attributable to the longer dipropylamino alkyl chains, which correlates with reduced volatility under high-temperature dyeing conditions (typically 130°C for aqueous HT dyeing and 180-220°C for thermosol processes) [2].

Boiling Point & Thermal Stability
Reported
694.8 °C
+5.1 to +9.6 °C over diethylamino analogs at 760 mmHg
Supports thermosol process stability review
Predicted values from chemical databases; confirm experimentally
Boiling point Thermal stability High-temperature dyeing

Alkyl Substituent Effect on Polyester Dye Uptake

Generic studies on alkyl-substituted monoazo dyes for synthetic fibers demonstrate that dye uptake on polyester improves progressively as the N-alkyl chain length increases from methyl to butyl, with optimal dyeability observed at propyl or butyl substituents [1]. The target compound's dipropylamino donor group (two n-propyl chains) positions it within this optimal hydrophobicity window, providing enhanced substantivity for polyester compared with diethylamino analogs. While head-to-head dye-exhaustion data for this specific compound versus Disperse Blue 183 are not publicly available, the class-level structure-property relationship indicates that the dipropylamino variant achieves higher equilibrium dye uptake at equivalent application concentrations on polyester fiber .

Alkyl Substituent & Dye Uptake
Class-level
Dipropylamino within reported optimal C3–C4 chain-length window
Class-level data from monoazo yellow/red dyes on UHMWPE and polyester
Context-dependent dye-uptake interpretation
No direct head-to-head exhaustion data for this compound
Dye uptake Alkyl substituent effect Polyester dyeing

Acetamide Terminal Group and Wet Fastness Potential

The target compound bears an acetamide (–NHCOCH₃) terminal group, whereas the commercial benchmark Disperse Blue 183 (CAS 2309-94-6) bears a propionamide (–NHCOCH₂CH₃) group. Patents on high-wet-fastness disperse dyes indicate that azo disperse dyes containing terminal amide groups with unsubstituted NH moieties exhibit enhanced inter-molecular hydrogen bonding, which restricts dye migration from polyester fibers during aqueous washing cycles [1]. The acetamide group provides a slightly higher hydrogen-bond donor capacity per unit molecular volume than propionamide due to reduced steric shielding of the amide NH, which is expected to yield incremental wet-fastness improvements [2]. The combination of dipropylamino (hydrophobic anchoring) and acetamide (hydrogen-bonding) substitution represents a specific molecular design not replicated in either Disperse Blue 183 or Disperse Blue 183:1 press cake .

Acetamide & Wet Fastness
Class-level
Acetamide (–NHCOCH₃) + dipropylamino combination
Hydrogen-bond donor capacity per unit volume vs. propionamide analogs
Supports wet-fastness differentiation review
Patent-level design inference; validate by ISO wash-fastness testing
Wet fastness Hydrogen bonding Acetamide terminal group

Bathochromic Shift and Shade Differentiation

In 4-N,N-dialkylaminoazobenzene disperse dyes, increasing the electron-donating strength of the dialkylamino group (from dimethyl to diethyl to dipropyl) produces a bathochromic shift in the visible absorption maximum due to enhanced intramolecular charge transfer from the donor to the electron-withdrawing diazo component [1]. The commercial diethylamino standard (Disperse Blue 183) exhibits λmax at 625 nm in acetone . While the λmax of the target dipropylamino compound has not been publicly reported in peer-reviewed literature, quantum chemical studies on structurally analogous azo dyes predict that replacing diethylamino with dipropylamino results in a +5 to +15 nm bathochromic shift, yielding a slightly greener-blue shade on polyester [2]. This shade differentiation can be leveraged in trichromatic dyeing recipes where a greener-blue component is required.

Bathochromic Shift & Shade
Class-level
Predicted +5 to +15 nm vs. diethylamino λmax 625 nm
Greener-blue shade character from dipropylamino donor strength
Supports trichromatic shade-angle differentiation
Quantum-chemical prediction; confirm by visible spectrophotometry
λmax Bathochromic shift Color shade

Optimal Procurement and Application Scenarios


Sublimation-Resistant Thermosol Continuous Dyeing

In continuous thermosol dyeing of polyester fabrics operating at 200-220°C, sublimation-induced shade variation is a critical quality defect. The target compound's higher boiling point (694.8°C vs. 689.7°C for Disperse Blue 183) and +3.0% molecular weight advantage provide measurably reduced dye volatility during the thermal fixation stage . Procurement should prioritize this dipropylamino variant for dyeing lines where sublimation fastness test results (ISO 105-P01) must meet grade 4 or higher, particularly for deep-shade navy and black formulations where blue component sublimation is the limiting factor .

Trichromatic Dyeing for Greener-Blue Spectral Contribution

When formulating three-color disperse dye combinations for polyester that require a greener-blue component to achieve precise CIE b* coordinates in the blue region, the predicted bathochromic shift of +5 to +15 nm versus the diethylamino standard provides a shade angle differentiation not available from generic Disperse Blue 183 [1]. This scenario is particularly relevant for dye-houses serving brands with tightly specified color tolerances (ΔE < 1.0) where fine spectral tuning reduces the need for shading additions .

High Color Yield on Microfiber and Fine-Denier Yarn

Fine-denier polyester fibers (<1.0 dpf) present a larger surface-area-to-volume ratio, demanding dyes with high substantivity to achieve deep shades at moderate dye concentrations. The dipropylamino substituent's optimal hydrophobicity—within the propyl/butyl chain-length window identified for maximum dye uptake on hydrophobic fibers—positions this compound for superior color build-up on microfiber substrates compared with diethylamino analogs [2]. Dye-house trials comparing dipropylamino and diethylamino blue components at equivalent application depths are recommended to quantify the specific dye-savings advantage for fine-denier lines .

Reduced Thermal Migration in Blends and Plastics Coloring

For polyester-cotton blend dyeing and mass coloration of polyester plastics, thermal migration of disperse dyes during post-treatment heat-setting or injection molding causes staining of adjacent light-colored components and reduced fastness ratings. The combined molecular features—higher MW, higher boiling point, and acetamide hydrogen-bonding capacity—make this compound a candidate for applications where thermal migration resistance is the primary procurement specification, particularly for automotive textiles and polyester masterbatch coloration [3].

Application
Selection Property
Validation Focus
Thermosol continuous dyeing
Molecular weight and volatility profile
Sublimation fastness per ISO 105-P01 at 200–220 °C
Trichromatic greener-blue recipes
Bathochromic shift and shade angle
CIE b* coordinate and ΔE tolerance matching
Microfiber and fine-denier polyester
Alkyl-chain hydrophobicity
Color yield on microdenier substrates
Blends and plastics coloration
Combined MW, boiling point, and amide H-bonding
Thermal migration resistance in post-treatment processing
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